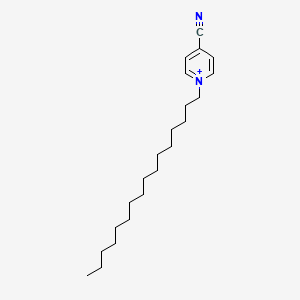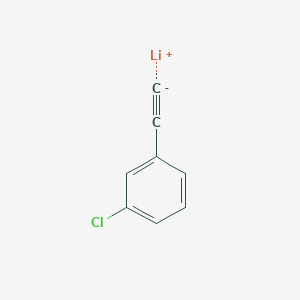
N,N-dimethylaniline;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethylaniline is an organic compound with the formula C8H11N. It is a derivative of aniline, where two methyl groups are attached to the nitrogen atom. Sulfuric acid, with the formula H2SO4, is a highly corrosive strong mineral acid. When combined, these compounds are often used in various chemical reactions, particularly in the synthesis of dyes and other organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
N,N-Dimethylaniline can be synthesized by the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction is as follows:
C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O
Alternatively, dimethyl ether can be used as the methylating agent .
Industrial Production Methods
In industrial settings, N,N-dimethylaniline is produced using similar methods but on a larger scale. The process involves the continuous feeding of aniline and methanol into a reactor with an acid catalyst, followed by the separation and purification of the product.
化学反应分析
Types of Reactions
N,N-Dimethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylaniline N-oxide.
Reduction: It can be reduced to form aniline.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products
Nitration: Produces N,N-dimethylaniline nitrate.
Sulfonation: Produces N,N-dimethylaniline sulfonic acid.
Halogenation: Produces halogenated derivatives of N,N-dimethylaniline.
科学研究应用
N,N-Dimethylaniline and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, particularly azo dyes like methyl orange
Biology: Utilized in the study of enzyme interactions and as a reagent in various biochemical assays.
Industry: Employed in the production of colorants for textiles, inks, and plastics.
作用机制
The mechanism of action of N,N-dimethylaniline in chemical reactions often involves its role as a nucleophile due to the electron-donating effects of the methyl groups. In electrophilic aromatic substitution reactions, the nitrogen’s lone pair of electrons can participate in resonance, stabilizing the intermediate and facilitating the reaction .
相似化合物的比较
N,N-Dimethylaniline can be compared with other similar compounds such as:
Aniline: Less nucleophilic due to the absence of electron-donating methyl groups.
N,N-Diethylaniline: Similar in reactivity but with slightly different steric and electronic properties due to the ethyl groups.
N-Methylaniline: Intermediate in reactivity between aniline and N,N-dimethylaniline.
N,N-Dimethylaniline is unique due to its high nucleophilicity and ability to stabilize reaction intermediates through resonance .
属性
CAS 编号 |
66906-54-5 |
|---|---|
分子式 |
C16H24N2O4S |
分子量 |
340.4 g/mol |
IUPAC 名称 |
N,N-dimethylaniline;sulfuric acid |
InChI |
InChI=1S/2C8H11N.H2O4S/c2*1-9(2)8-6-4-3-5-7-8;1-5(2,3)4/h2*3-7H,1-2H3;(H2,1,2,3,4) |
InChI 键 |
GVHUFMQTANBIBV-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=CC=C1.CN(C)C1=CC=CC=C1.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)










